4-Chloro-2-fluoro-6-iodophenol
Overview
Description
4-Chloro-2-fluoro-6-iodophenol is an organic compound with the molecular formula C6H3ClFIO. It is a halogenated phenol, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-6-iodophenol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-fluoro-phenol, with iodine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-6-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding hydroxy derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-2-fluoro-6-iodophenol has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with halogenated aromatic structures.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including agrochemicals and dyes.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-iodophenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific derivative used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-fluorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-fluorophenol: Differently substituted, affecting its chemical reactivity and applications.
4-Iodo-2-fluorophenol:
Uniqueness
4-Chloro-2-fluoro-6-iodophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-chloro-2-fluoro-6-iodophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSWZIGQCMAPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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